7-Aminoceftriaxone (sodium)

Description

Role as a Key Intermediate in Cephalosporin (B10832234) Production

7-Aminoceftriaxone (sodium) serves as a fundamental building block in the semi-synthetic production of Ceftriaxone (B1232239) sodium. The most common synthetic pathway begins with 7-Aminocephalosporanic acid (7-ACA), a core chemical structure derived from the fermentation of the fungus Acremonium chrysogenum. researchgate.netnih.gov

The synthesis process involves the chemical modification of 7-ACA. Specifically, 7-ACT is formed when 7-ACA reacts with a triazine ring compound (2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine). researchgate.net This reaction creates the essential side-chain at the C-3 position of the cephalosporin nucleus, resulting in the formation of 7-ACT. researchgate.netresearchgate.net

Once 7-ACT is synthesized, it undergoes a subsequent condensation reaction. In this step, an acyl side-chain is attached to the amino group at the C-7 position. This is typically achieved by reacting 7-ACT with an activated ester, such as 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE). researchgate.netgoogle.com Following this acylation step and subsequent treatment with a sodium salt like sodium acetate, the final active pharmaceutical ingredient, Ceftriaxone sodium, is produced. researchgate.netgoogle.com Therefore, 7-ACT is the crucial intermediate that links the initial starting material, 7-ACA, to the final antibiotic, Ceftriaxone. researchgate.net

Historical Development of Manufacturing Processes for 7-Aminoceftriaxone (Sodium)

The manufacturing processes for 7-Aminoceftriaxone (sodium) have evolved significantly, driven by the need to reduce costs, improve safety, and minimize environmental impact. google.comgoogle.com

Early methods for synthesizing 7-ACT predominantly used acetonitrile (B52724) as the reaction solvent and a boron trifluoride-acetonitrile complex as a catalyst. google.comgoogle.com While effective, this process had several notable disadvantages. Acetonitrile is a highly volatile, toxic, and relatively expensive solvent, which increases production costs and poses operational safety risks. google.com Reports indicated that this method resulted in yields of approximately 90.4%. google.com

In pursuit of a more efficient and sustainable process, significant research has focused on developing "green" chemistry alternatives. A major advancement has been the replacement of acetonitrile with dimethyl carbonate (DMC). google.comgoogle.com DMC is an environmentally friendly solvent that is non-toxic and less expensive than acetonitrile. google.com This newer method employs a boron trifluoride dimethyl carbonate complex as the catalyst. google.comgoogle.com The use of DMC not only lowers production costs and improves operational safety but also simplifies transportation and reduces pollution. google.com Further refinements to the synthesis of Ceftriaxone from 7-ACT have included using an ethanol-water reaction system, which contributes to obtaining a high-yield, high-quality final product. google.com

Below is a data table comparing the traditional and modern synthesis methods for 7-Aminoceftriaxone (sodium).

Table 1: Comparison of 7-ACT Synthesis Methods

| Feature | Traditional Method | Modern "Green" Method |

|---|---|---|

| Solvent | Acetonitrile google.comgoogle.com | Dimethyl Carbonate (DMC) google.comgoogle.com |

| Catalyst | Boron trifluoride-acetonitrile google.comgoogle.com | Boron trifluoride-dimethyl carbonate google.comgoogle.com |

| Reported Yield | ~90.4% google.com | Molar yield for subsequent step to Ceftriaxone: 90% google.com |

| Advantages | Established process | Environmentally friendly, lower cost, improved safety, less pollution google.com |

| Disadvantages | Use of volatile, toxic, and expensive solvent google.com | Newer process requiring adoption |

Compound Names Mentioned

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 7-Aminoceftriaxone (sodium) | 7-ACT |

| 7-Aminocephalosporanic acid | 7-ACA |

| 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine | TTZ |

| 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester | AE / MAEM |

| Acetonitrile | - |

| Boron trifluoride-acetonitrile | - |

| Boron trifluoride dimethyl carbonate complex | - |

| Ceftriaxone sodium | - |

| Dimethyl carbonate | DMC |

| Sodium acetate | - |

| Ethanol | - |

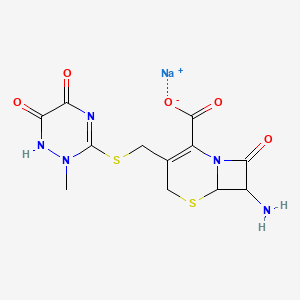

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H12N5NaO5S2 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

sodium;7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1 |

InChI Key |

PJJRLUBHVGIDHN-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 7 Aminoceftriaxone Sodium

Chemical Synthetic Routes to 7-Aminoceftriaxone (Sodium)

The primary chemical route to 7-Aminoceftriaxone (7-ACT) involves the condensation of a cephalosporin (B10832234) nucleus with a heterocyclic triazine side chain. This process has been refined to improve yield, purity, and environmental sustainability.

Reaction Pathways from Precursors (e.g., 7-Aminocephalosporanic Acid and Triazine Ring)

The foundational pathway for synthesizing 7-Aminoceftriaxone (7-ACT) is the condensation reaction between 7-Aminocephalosporanic Acid (7-ACA) and the triazine ring precursor, 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ). researchgate.netcpu.edu.cn 7-ACA serves as the core structural backbone, providing the essential β-lactam and dihydrothiazine rings characteristic of cephalosporins. ontosight.airesearchgate.net The TTZ molecule provides the distinctive triazine side chain that is attached at the C-3 position of the cephem nucleus.

The reaction involves a nucleophilic substitution where the thiol group of the triazine ring attacks the C-3 position of the 7-ACA molecule. evitachem.com This process is typically carried out in the presence of a catalyst to facilitate the reaction. researchgate.netcpu.edu.cn The resulting product, 7-ACT, is the direct precursor to Ceftriaxone (B1232239), which is subsequently formed by acylation of the amino group at the C-7 position. researchgate.net

| Precursor | Chemical Name | Role in Synthesis |

|---|---|---|

| 7-ACA | 7-Aminocephalosporanic Acid | Provides the core cephalosporin structure (cephem nucleus). evitachem.comontosight.ai |

| Triazine Ring (TTZ) | 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine | Forms the C-3 side chain of 7-Aminoceftriaxone. researchgate.netcpu.edu.cn |

Catalysis in 7-Aminoceftriaxone (Sodium) Synthesis

Catalysts are crucial for driving the condensation reaction efficiently and selectively. Lewis acids, particularly boron trifluoride complexes, have been extensively studied and implemented in this synthesis.

Boron trifluoride (BF₃) complexes are widely used as catalysts for the synthesis of 7-Aminoceftriaxone (7-ACT). researchgate.netcpu.edu.cn Boron trifluoride diethyl etherate (BF₃·Et₂O) and boron trifluoride-acetonitrile (BF₃/C₂H₃N) are common examples. cpu.edu.cnresearchgate.netsigmaaldrich.com These complexes function as Lewis acids, activating the C-3 position of 7-ACA and facilitating the nucleophilic attack by the triazine ring precursor. medcraveonline.com More recent innovations include the use of a boron trifluoride dimethyl carbonate complex, which is employed in conjunction with greener solvent systems. google.comgoogle.com The mass ratio of the boron trifluoride dimethyl carbonate complex to 7-ACA is typically in the range of 1.8-3.2:1. google.com

Solvent Systems in 7-Aminoceftriaxone (Sodium) Chemical Synthesis

Historically, acetonitrile (B52724) has been a common solvent for the synthesis of 7-ACT. google.comgoogle.com While effective, acetonitrile is a volatile, toxic, and relatively expensive solvent, which raises production costs and environmental concerns. google.com

In response to these drawbacks, significant research has focused on identifying greener and more economical alternatives. Dimethyl carbonate (DMC) has emerged as a highly effective substitute. google.comgoogle.compatsnap.com DMC is considered an environmentally friendly solvent due to its low toxicity and biodegradability. google.com Its use, often in combination with a boron trifluoride-dimethyl carbonate catalyst, avoids the hazards associated with acetonitrile, improves operational safety, and can significantly lower production costs. google.comgoogle.com This shift represents a key evolution in the industrial synthesis of 7-Aminoceftriaxone, aligning with the principles of green chemistry. For subsequent steps in the synthesis of ceftriaxone sodium from 7-ACT, other solvent systems like ethanol-water may be employed. google.com

| Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Acetonitrile | Effective reaction medium | Highly volatile, toxic, higher cost | google.com |

| Dimethyl Carbonate (DMC) | Environmentally friendly, low toxicity, lower cost, improves operational safety | - | google.comgoogle.com |

| Ethanol-Water | Used in subsequent reaction steps to produce the final product | Not typically used for the initial 7-ACT synthesis | google.com |

Mixed Solvent Systems and their Performance

The synthesis of ceftriaxone and its sodium salt often involves the use of mixed solvent systems to enhance reaction efficiency, yield, and product purity. A common approach is the acylation of the 7-amino group of a cephalosporin nucleus with a reactive derivative of the side chain. The performance of various mixed solvent systems is critical in this process.

One-pot synthesis methods for ceftriaxone sodium have been developed utilizing mixed solvent systems. For instance, a method employing an organic solution of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT) has been reported. google.com In this process, an organic solvent B, an antioxidant, and water are added, followed by the side chain precursor, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM), and an organic base. google.com The subsequent crystallization is carried out by adding a water-miscible organic solvent C. google.com

The composition of these solvents significantly impacts the reaction. Organic solvent B can be a mixture of one or more of the following: dichloromethane (B109758), ethyl acetate, methanol, ethanol, and acetone (B3395972). google.com Water-miscible organic solvent C, used for crystallization, can be an alcohol or a ketone with fewer than five carbon atoms, such as acetone, ethanol, or n-propanol. google.com Another approach utilizes a mixed system of dimethyl carbonate and methanesulfonic acid as the solvent, which has been shown to reduce reaction temperature and shorten reaction times, improving both yield and purity of 7-ACT. google.com

A mixture of acetone and water is also frequently employed, not only for the reaction but also for the conversion of ceftriaxone to its disodium (B8443419) hemiheptahydrate salt in a one-pot process. google.com Similarly, a tetrahydrofuran-water solvent system has been used for the reaction between the acid chloride of the side chain and 7-ACT in the presence of sodium hydroxide. google.com The use of these mixed solvent systems facilitates the dissolution of both the hydrophilic cephalosporin core and the more organic-soluble side chain, promoting an efficient reaction.

Table 1: Performance of Various Mixed Solvent Systems in Ceftriaxone Synthesis

| Solvent System | Reactants | Key Performance Aspects | Reference |

|---|---|---|---|

| Dichloromethane, Ethyl Acetate, Methanol, Ethanol, Acetone (as organic solvent B) with a water-miscible organic solvent C (e.g., acetone, ethanol) | 7-ACT and MAEM | Enables one-pot synthesis, facilitating both reaction and subsequent crystallization. | google.com |

| Dimethyl Carbonate and Methanesulfonic Acid | 7-ACA and triazine ring | Reduces reaction temperature and time; improves yield and purity of 7-ACT. | google.com |

| Acetone and Water | Ceftriaxone and sodium source (e.g., sodium-2-ethylhexanoate) | Allows for one-pot conversion to the disodium hemiheptahydrate salt. | google.comwipo.int |

| Tetrahydrofuran and Water | Acid chloride of side chain and 7-ACT | Facilitates the condensation reaction in the presence of a base. | google.com |

Stereoselective Synthesis Approaches for 7-Aminoceftriaxone (Sodium)

The stereochemistry of ceftriaxone is crucial for its biological activity. The core cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), provides a fixed stereochemical scaffold. Therefore, stereoselective synthesis primarily focuses on the formation of the (Z)-isomer of the methoxyimino group in the C-7 side chain.

The synthesis of the side chain, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM), and its derivatives often employs methods to control the geometry of the oxime double bond. One approach involves the oximation of 4-chloroacetoacetic ester, followed by reaction with thiourea (B124793) to form the thiazole (B1198619) ring. google.comgoogle.com The conditions of the oximation reaction, such as temperature, are controlled to favor the formation of the desired (Z)-isomer. For example, carrying out the oximation at a starting temperature of 0°C and then lowering it to -15°C has been reported. google.comgoogle.com

Another strategy involves the use of specific chlorinating reagents to activate the carboxylic acid of the side chain for coupling with the 7-amino group of the cephalosporin core, while preserving the (Z)-geometry. The use of thionyl chloride and N,N-dimethylformamide as the chlorinating reagent in dichloromethane at low temperatures (e.g., -15°C) has been shown to produce the Z-isomer crystals with high yield. researchgate.net

In essence, stereospecific reactions are key, where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch The synthesis of ceftriaxone relies on the careful selection of reagents and reaction conditions to ensure the correct (Z)-configuration of the oxime ether side chain, which is a hallmark of third-generation cephalosporins. nih.gov

Biocatalytic and Enzymatic Approaches for Cephalosporin Intermediates Relevant to 7-Aminoceftriaxone (Sodium)

Biocatalysis offers an environmentally friendly and highly specific alternative to traditional chemical synthesis for producing cephalosporin intermediates.

One-Step Enzymatic Conversion of Cephalosporin C to 7-Aminocephalosporanic Acid

7-Aminocephalosporanic acid (7-ACA) is a fundamental precursor for the synthesis of numerous semisynthetic cephalosporins, including ceftriaxone. ubbcluj.ronih.govscispace.com The enzymatic conversion of Cephalosporin C (CPC), a fermentation product, to 7-ACA has become an industrially significant process. ubbcluj.romdpi.com

While a two-step enzymatic process is well-established, significant research has focused on developing a one-step conversion using a single enzyme, Cephalosporin C acylase (CCA). nih.govmdpi.comnih.gov CCAs can directly hydrolyze the D-α-aminoadipyl side chain of CPC to yield 7-ACA. ubbcluj.romdpi.com This one-pot method is considered more efficient and economical than the two-step process. researchgate.net

Various CCAs have been discovered from different bacterial strains and have been the subject of protein engineering to improve their activity and substrate specificity. nih.gov For example, variants of the cephalosporin C acylase from Pseudomonas N176 (termed VAC) have been developed. rsc.org Under optimized conditions, these engineered enzymes have achieved over 98% conversion of CPC, yielding 7-ACA as the primary product. ubbcluj.rorsc.org This direct conversion simplifies the production process and reduces costs. nih.govrsc.org

Table 2: Comparison of Enzymatic Routes to 7-ACA

| Enzymatic Process | Enzymes Involved | Key Features | References |

|---|---|---|---|

| Two-Step Process | D-amino acid oxidase (DAAO) and Glutaryl-7-ACA acylase (GLA) | Industrially established, involves intermediate steps. | nih.govmdpi.comnih.govnih.gov |

| One-Step Process | Cephalosporin C acylase (CCA) | More economical and efficient, direct conversion of CPC to 7-ACA. | ubbcluj.ronih.govmdpi.comnih.gov |

Multi-Enzyme System Applications in Precursor Synthesis

The biosynthesis of the fundamental building blocks of cephalosporins is a complex process involving multiple enzymes. The initial precursor for all penicillins and cephalosporins is the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ruhr-uni-bochum.de This tripeptide is formed from the amino acid precursors L-α-aminoadipic acid, L-cysteine, and L-valine by a single, large multifunctional enzyme known as ACV synthetase (ACVS). ruhr-uni-bochum.denih.gov

ACVS integrates several catalytic activities, including substrate activation, peptide bond formation, and epimerization, functioning via a thiotemplate mechanism. ruhr-uni-bochum.denih.gov This multi-enzyme synthetase is a key player in the non-ribosomal synthesis of the peptide backbone of β-lactam antibiotics. nih.gov

Furthermore, the conversion of CPC to 7-ACA can also be performed in a "one-pot" system that utilizes multiple enzymes simultaneously. The two-step enzymatic process, which uses D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA), can be configured to run concurrently in a single reactor. ubbcluj.ronih.gov This di-enzymatic process simplifies the operational setup compared to running the reactions in separate reactors. nih.gov To mitigate the inhibitory effects of hydrogen peroxide, a byproduct of the DAAO reaction, a third enzyme, catalase, can be introduced into the system. ubbcluj.ro This tri-enzymatic system (DAAO, GLA, and catalase) further optimizes the one-pot conversion of CPC to 7-ACA. ubbcluj.ronih.gov

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 7-ACA | 7-Aminocephalosporanic acid |

| 7-ACT | 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid |

| ACV | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine |

| Ceftriaxone Sodium | (6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-(Z-methoxyimino)acetamido]-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid disodium salt |

| Cephalosporin C (CPC) | (6R,7R)-7-[(5-amino-5-carboxy-pentanoyl)amino]-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| MAEM | (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid |

| Dichloromethane | Dichloromethane |

| Ethyl Acetate | Ethyl Acetate |

| Methanol | Methanol |

| Ethanol | Ethanol |

| Acetone | Acetone |

| n-Propanol | n-Propanol |

| Dimethyl Carbonate | Dimethyl Carbonate |

| Methanesulfonic Acid | Methanesulfonic Acid |

| Tetrahydrofuran | Tetrahydrofuran |

| Sodium Hydroxide | Sodium Hydroxide |

| Thionyl Chloride | Thionyl Chloride |

| N,N-Dimethylformamide | N,N-Dimethylformamide |

| Thiourea | Thiourea |

| Sodium-2-ethylhexanoate | Sodium-2-ethylhexanoate |

| Hydrogen Peroxide | Hydrogen Peroxide |

| L-α-Aminoadipic acid | L-α-Aminoadipic acid |

| L-Cysteine | L-Cysteine |

| L-Valine | L-Valine |

Process Engineering and Optimization for 7 Aminoceftriaxone Sodium Manufacturing

Reaction Condition Optimization for Enhanced Yield and Purity of 7-Aminoceftriaxone (Sodium)

Optimizing the reaction conditions is paramount for maximizing the yield and purity of 7-Aminoceftriaxone (sodium). This involves careful control of various parameters during the synthesis process, which typically involves the reaction of 7-aminocephalosporanic acid (7-ACA) with a triazine ring derivative. google.com

Temperature and pH are critical factors that significantly influence the reaction rate, product stability, and the formation of impurities.

Temperature: The synthesis of 7-Aminoceftriaxone is typically conducted within a temperature range of 15°C to 40°C. google.com Operating within this controlled range is crucial for achieving optimal reaction kinetics and minimizing the degradation of the product. For instance, one patented method specifies a reaction temperature of 30°C. google.com Another example demonstrates that warming the reaction mixture to 24-25°C before the addition of a catalyst, followed by maintaining the reaction at a specific temperature, can lead to high purity and yield. google.com

pH: Precise pH control is essential, particularly during the crystallization and isolation phases. The pH is adjusted to facilitate the precipitation of the product while keeping impurities in the solution. An ammonolysis process is often employed to adjust the pH for crystallization. google.com For example, a pH of 2.5 has been used to initiate crystallization, followed by a period of crystal growth at a controlled temperature. google.com In another instance, the pH was adjusted to 3.8 for crystallization. google.com The choice of the final pH can impact the yield and purity of the isolated product.

Table 1: Exemplary Reaction and Crystallization Parameters

| Parameter | Value Range | Specific Example 1 | Specific Example 2 |

| Reaction Temperature | 15°C - 40°C google.com | 30°C google.com | 25°C (initial), 60°C (reaction) google.com |

| Reaction Time | 15 - 60 min google.com | 20 min google.com | 15 min google.com |

| Crystallization pH | 2.5 - 3.8 google.comgoogle.com | 2.5 google.com | 3.8 google.com |

| Crystallization Temperature | 6°C - 8°C google.comgoogle.com | 8°C google.com | 6°C google.com |

| Purity Achieved | >99% google.com | 99.5% google.com | 99.2% google.com |

The duration of the reaction is another critical parameter that is optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Reaction Time: The reaction time for the synthesis of 7-Aminoceftriaxone is generally short, often ranging from 15 to 60 minutes. google.com Specific examples from patented processes show reaction times of 15 and 20 minutes. google.comgoogle.com This short reaction time is advantageous for industrial production as it increases throughput.

Conversion Rate: Achieving a high conversion rate is a key objective. The choice of solvent and catalyst plays a significant role in this. The use of dimethyl carbonate as a solvent and a boron trifluoride dimethyl carbonate complex as a catalyst has been shown to be effective. google.com This system is considered more environmentally friendly compared to traditional methods that use toxic solvents like acetonitrile (B52724). google.com The feed ratio of the reactants, including 7-amino-cephalosporanic acid and the triazine ring, is also carefully controlled to ensure efficient conversion. google.com

Isolation and Purification Processes of 7-Aminoceftriaxone (Sodium)

The isolation and purification of 7-Aminoceftriaxone (sodium) are critical steps to obtain a product that meets the stringent purity requirements for pharmaceutical intermediates.

Crystallization is the primary method for purifying 7-Aminoceftriaxone (sodium) from the reaction mixture.

Process: After the reaction is complete, a terminator such as water, methanol, or acetone (B3395972) is added. google.com The pH of the solution is then carefully adjusted to induce crystallization. google.com The process often involves a "crystal growing" or "graining" step where the mixture is held at a low temperature (e.g., 6-8°C) for a specific duration (e.g., 25-30 minutes) to allow for the formation of well-defined crystals. google.comgoogle.com

Control: The control of pH and temperature during crystallization is crucial for obtaining high purity. The addition of specific agents, like sodium bisulfite, can also be employed to improve the purity of the final product. google.com

Once crystallization is complete, the solid product is separated from the liquid phase and dried.

Filtration: Suction filtration is a commonly used method to collect the precipitated crystals. google.comgoogle.com The filtered cake is then washed to remove residual impurities. The washing is typically performed with solvents such as water and ethanol. google.comgoogle.com

Drying: The final step is the drying of the washed product to remove any remaining solvents. This is a critical step to ensure the stability and quality of the final intermediate. The drying process is typically carried out under controlled conditions to prevent degradation of the compound. google.comepo.org

Industrial Scalability and Efficiency Enhancements in 7-Aminoceftriaxone (Sodium) Production

The principles of green chemistry and process efficiency are increasingly being applied to the industrial production of 7-Aminoceftriaxone (sodium).

Solvent and Catalyst Selection: A significant advancement in the manufacturing process is the replacement of hazardous solvents like acetonitrile with more environmentally friendly and cost-effective alternatives such as dimethyl carbonate. google.com This not only improves the safety profile of the process but also reduces production costs. google.com The use of a boron trifluoride dimethyl carbonate complex as a catalyst further enhances the reaction's efficiency. google.com

Process Simplification: Modern methods aim for a simpler synthesis process that is more suitable for large-scale industrial production. google.com This includes reducing the number of steps and avoiding the use of costly materials like cephalosporin (B10832234) esterase for pH control during crystallization, which was a drawback of some older methods. google.com

Resource Recovery: The ability to recover and reuse solvents and terminators through distillation can further reduce costs and the environmental impact of the manufacturing process. google.com This focus on sustainability and efficiency is crucial for the competitiveness of industrial production. google.com

Green Chemistry Principles in 7-Aminoceftriaxone (Sodium) Synthesis

The manufacturing of complex pharmaceutical ingredients like 7-Aminoceftriaxone (sodium), an intermediate for the antibiotic ceftriaxone (B1232239), has traditionally involved multi-step chemical syntheses that utilize hazardous materials and generate significant waste. The adoption of green chemistry principles aims to mitigate these environmental and economic drawbacks by redesigning processes to be more efficient and sustainable. Green chemistry is founded on twelve core principles, including waste prevention, maximizing atom economy, using safer solvents and catalysts, and improving energy efficiency. yale.edusigmaaldrich.comseventhgeneration.com The application of these principles to the synthesis of 7-Aminoceftriaxone (sodium) offers substantial improvements in the environmental footprint of the manufacturing process.

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.comnumberanalytics.com Traditional chemical syntheses can have high yields but poor atom economy, meaning a large portion of the materials used ends up as waste. rsc.org Another measure, Process Mass Intensity (PMI), quantifies the total mass of materials (solvents, reagents, water) used to produce a kilogram of the active pharmaceutical ingredient (API). acs.org In the pharmaceutical industry, PMI values can often exceed 100, highlighting the significant volume of waste generated. acs.org By focusing on green chemistry, manufacturers can dramatically reduce these figures.

One of the most impactful green chemistry strategies in cephalosporin synthesis is the replacement of hazardous solvents. A patented method for preparing 7-Aminoceftriaxone sodium details the use of dimethyl carbonate as a "green economy solvent". google.com This approach explicitly avoids volatile and toxic solvents like acetonitrile, which was used in previous methods. google.com Dimethyl carbonate is noted for its low toxicity, excellent environmental profile, and lower cost compared to acetonitrile, which improves operational safety and reduces production expenses. google.com The use of safer auxiliary substances is a core tenet of green chemistry, aiming to make them unnecessary or innocuous whenever possible. yale.edurroij.com

Catalysis is another foundational principle of green chemistry, favoring catalytic reagents over stoichiometric ones to minimize waste. seventhgeneration.comacs.org The synthesis of 7-Aminoceftriaxone from 7-aminocephalosporanic acid (7-ACA) and a triazine ring has been improved by using a boron trifluoride-dimethyl carbonate complex as a catalyst. google.com This catalytic approach is more efficient and environmentally benign than processes requiring stoichiometric reagents that are consumed in the reaction and contribute to waste streams. acs.orggoogle.com

Furthermore, the broader field of cephalosporin production is increasingly turning to enzymatic catalysis. keaipublishing.com Enzymes are highly specific catalysts that can operate under mild temperature and pH conditions, often eliminating the need for protecting groups, which are temporary modifications that require additional reagents and generate waste. acs.orgnih.gov The production of 7-ACA, a key precursor for many semi-synthetic cephalosporins, can be accomplished through a two-step enzymatic process, which, despite its complexity, avoids many of the harsh chemicals used in traditional routes. nih.govgoogle.com This shift towards biocatalysis represents a significant step in making the entire supply chain for cephalosporins like ceftriaxone more sustainable. centrient.com

Applying green chemistry principles also emphasizes energy efficiency and the use of renewable resources. yale.edu Enzymatic reactions and those using improved solvents can often be conducted at ambient temperature and pressure, reducing the energy requirements of the process. yale.eduseventhgeneration.com While specific data for 7-Aminoceftriaxone is limited, related research in cephalosporin production showcases innovative uses of renewable feedstocks, such as utilizing buttermilk processing waste as a substrate for the fermentation of Cephalosporin C. wisdomlib.org Such strategies address both waste from other industries and the reliance on depletable feedstocks. yale.eduwisdomlib.org The treatment of wastewater from cephalosporin production is also a focus, with advanced methods like nanofiltration and membrane bioreactors being developed to recover useful substances and achieve near-zero emissions. google.com

The following table provides a comparative overview of a traditional versus a greener, optimized synthesis approach for 7-Aminoceftriaxone (sodium), based on published research findings.

Table 1: Comparison of Traditional vs. Greener Synthesis Methods for 7-Aminoceftriaxone (Sodium)

| Feature | Traditional Synthesis Method | Greener Synthesis Method | Green Chemistry Advantage |

|---|---|---|---|

| Solvent | Acetonitrile google.com | Dimethyl Carbonate google.com | Avoids toxic and volatile solvents, improving safety and reducing environmental impact. google.com |

| Catalyst | Boron trifluoride-acetonitrile google.com | Boron trifluoride-dimethyl carbonate complex google.com | Uses a more selective and environmentally friendly catalytic system. google.com |

| Atom Economy | Lower, due to stoichiometric reagents and potential for side reactions. primescholars.comrsc.org | Higher, due to the use of a more selective catalyst and optimized process. acs.orggoogle.com | Maximizes the incorporation of raw materials into the final product, minimizing waste. acs.org |

| Waste Generation | High, due to hazardous solvents and byproducts. acs.org | Reduced, due to the use of a greener solvent and catalytic process. google.com | Aligns with the primary principle of waste prevention. yale.edu |

| Safety | Lower, due to the use of toxic and volatile materials. google.com | Higher, due to the use of non-toxic, less volatile solvent. google.com | Minimizes the potential for chemical accidents and operator exposure. yale.edu |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-Aminoceftriaxone (sodium) |

| 7-aminocephalosporanic acid (7-ACA) |

| Acetonitrile |

| Boron trifluoride-dimethyl carbonate |

| Ceftriaxone |

| Cephalosporin C |

Stability and Degradation Pathways of 7 Aminoceftriaxone Sodium

Factors Influencing the Stability of 7-Aminoceftriaxone (Sodium)

Temperature-Dependent Degradation Profiles

Further research and dedicated stability-indicating studies on 7-Aminoceftriaxone (sodium) are required to elucidate its specific degradation mechanisms and influencing factors.

pH Effects on 7-Aminoceftriaxone (Sodium) Stability

There is a lack of specific studies investigating the stability of 7-Aminoceftriaxone (sodium) across a range of pH values. For the parent compound, ceftriaxone (B1232239), studies have shown that its stability is pH-dependent. Generally, cephalosporins are susceptible to hydrolysis, and the rate of this degradation is influenced by pH. For instance, the β-lactam ring, a critical structural component for the antibacterial activity of cephalosporins, is known to be unstable under alkaline conditions, leading to hydrolysis. Conversely, acidic conditions can also promote the degradation of certain cephalosporins.

Without dedicated studies on 7-Aminoceftriaxone (sodium), it is not possible to provide a data table or detailed research findings on how its stability is specifically affected by pH.

Mechanistic Studies of 7-Aminoceftriaxone (Sodium) Degradation Reactions

Mechanistic studies detailing the degradation reactions of 7-Aminoceftriaxone (sodium) are not available in the current body of scientific literature. The degradation of cephalosporins typically involves mechanisms such as hydrolysis of the β-lactam ring, which can be catalyzed by acid or base. Other potential degradation pathways could include oxidation or photolysis, depending on the specific conditions.

For ceftriaxone, mechanistic studies have proposed pathways involving the opening of the β-lactam ring as a primary step. However, the absence of the acylamino side chain in 7-Aminoceftriaxone would undoubtedly influence the electronic environment of the β-lactam ring and, consequently, its degradation mechanism.

Advanced Analytical Methodologies for 7 Aminoceftriaxone Sodium Characterization

Spectroscopic and Spectrometric Characterization of 7-Aminoceftriaxone (Sodium)

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Spectroscopic methods are indispensable tools for the initial identification and structural confirmation of 7-Aminoceftriaxone (sodium).

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the 7-Aminoceftriaxone molecule. The FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its bonds. A quantitative method using FTIR has been developed by measuring the absorbance of the carbonyl band present in the molecule, in the region between 1800 and 1700 cm⁻¹. This approach offers a significant advantage by avoiding the use of organic solvents, aligning with green chemistry principles. sapub.org Key absorption bands in the FTIR spectrum of the related compound, ceftriaxone (B1232239) sodium, which shares a core structure, help in the characterization. sapub.org

Key FTIR Absorption Bands for Structural Elucidation

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3500 - 3200 | N-H stretching vibrations of the amine group |

| 3000 - 2850 | C-H stretching vibrations |

| ~1750 | C=O stretching of the β-lactam ring |

| ~1650 | C=O stretching of the amide group |

Ultraviolet-Visible (UV-Vis) Spectroscopy is routinely used for the quantitative analysis of cephalosporins, including impurities like 7-Aminoceftriaxone. The UV spectrum of ceftriaxone sodium in an aqueous medium typically exhibits a maximum absorption (λmax) at approximately 241 nm. scispace.comnih.gov This characteristic absorption is attributed to the electronic transitions within the chromophoric systems of the molecule, primarily the cephem nucleus and the aminothiazole ring. derpharmachemica.com Spectrophotometric methods based on this λmax are simple, rapid, and cost-effective for determining the concentration of the compound in various samples. scispace.comderpharmachemica.com Another developed method involves a reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride and ferric chloride, forming a green chromogen with an absorption maximum at 628 nm. asianpubs.org

Validation Parameters for 7-Aminoceftriaxone (Sodium) Analytical Methods

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). gsconlinepress.com Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of 7-Aminoceftriaxone (sodium).

Linearity and Range Determination

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

For UV-Vis spectrophotometric methods for the related compound ceftriaxone sodium, linearity has been established in concentration ranges such as 2-18 µg/mL and 5-50 µg/mL, with correlation coefficients (r²) consistently approaching 0.999. scispace.comderpharmachemica.comderpharmachemica.com High-Performance Liquid Chromatography (RP-HPLC) methods also demonstrate excellent linearity over ranges like 10-50 µg/mL and 10-100 µg/mL, with correlation coefficients of 0.999 or greater. gsconlinepress.comresearchgate.net

Examples of Linearity and Range for Ceftriaxone Sodium Analytical Methods

| Analytical Technique | Linearity Range | Correlation Coefficient (r²) |

|---|---|---|

| UV-Vis Spectroscopy | 2-18 µg/mL | 0.999 |

| UV-Vis Spectroscopy | 5-50 µg/mL | 0.9983 |

| RP-HPLC | 10-50 µg/mL | 0.9990 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For a quantitative FTIR method for ceftriaxone sodium, the LOD was found to be 0.016 mg and the LOQ was 0.049 mg. sapub.org In an RP-HPLC method, the LOD and LOQ for ceftriaxone sodium were determined to be 4.3 x 10⁻⁶ µg/mL and 1.4 x 10⁻⁵ µg/mL, respectively, indicating high sensitivity. ekb.eg Another study reported an LOD of 1.8 µg/mL and an LOQ of 5.4 µg/mL. researchgate.net These low values demonstrate the high sensitivity of the validated methods.

Reported LOD and LOQ Values for Ceftriaxone Sodium

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| FTIR Spectroscopy | 0.016 mg | 0.049 mg |

| RP-HPLC | 4.3 x 10⁻⁶ µg/mL | 1.4 x 10⁻⁵ µg/mL |

Accuracy, Precision, and Robustness Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the drug recovered is calculated. For ceftriaxone sodium, accuracy is typically evaluated at three concentration levels (e.g., 80%, 100%, and 120%), with mean percentage recoveries expected to be within 98.0% to 102.0%. sapub.orgnih.gov Studies have shown mean recoveries around 100.46% and between 99.27% to 100.06%, indicating high accuracy. derpharmachemica.comnih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For ceftriaxone sodium methods, RSD values for repeatability are often less than 1.5%, and for intermediate precision, they are typically below 2%. nih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this may involve varying the flow rate, mobile phase composition, or detection wavelength. gsconlinepress.com For a UV-Vis method, variations could include storing the solution at different temperatures or for different time intervals. nih.gov The methods are considered robust if the RSD of the results remains within acceptable limits, often less than 2%, under these varied conditions. nih.govnih.gov

Summary of Accuracy, Precision, and Robustness Findings

| Parameter | Typical Acceptance Criteria | Reported Findings for Ceftriaxone Sodium Methods |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.27% - 100.46% |

| Precision (% RSD) | < 2% | Intraday: < 1.5%, Interday: < 2.0% |

Development of Stability-Indicating Methods for 7-Aminoceftriaxone (Sodium)

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The development of such methods is crucial for assessing the stability of 7-Aminoceftriaxone (sodium) under various environmental conditions.

This process involves subjecting the compound to forced degradation studies under various stress conditions as outlined by ICH guidelines, such as acid and base hydrolysis, oxidation, heat, and photolysis. scispace.comnih.gov The goal is to generate potential degradation products and ensure that the analytical method, typically HPLC, can effectively separate the intact 7-Aminoceftriaxone (sodium) peak from the peaks of any degradants. chromatographyonline.com

Studies on the parent compound, ceftriaxone sodium, have shown that it undergoes significant degradation in acidic and oxidative conditions, while it remains relatively stable under alkaline conditions. scispace.comnih.gov A stability-indicating spectroscopic method was able to quantify ceftriaxone sodium in the presence of its degradation products by measuring absorbance at 241 nm. scispace.com The ability to resolve the parent compound from its degradation products is a key aspect of a validated stability-indicating method. chromatographyonline.com

Impurity Profiling and Control Strategies for 7 Aminoceftriaxone Sodium

Classification and Origin of Impurities in 7-Aminoceftriaxone (Sodium)

Impurities in 7-Aminoceftriaxone (sodium) can be broadly categorized into process-related impurities, degradation products, and by-products or intermediates. fda.gov

Process-Related Impurities from Synthesis

Process-related impurities are substances that arise from the manufacturing process itself. intertek.com These can include unreacted starting materials, by-products of side reactions, and residual reagents, solvents, or catalysts. fda.gov

The synthesis of 7-Aminoceftriaxone typically involves the reaction of 7-aminocephalosporanic acid (7-ACA) with a triazine ring compound. researchgate.netmdpi.comgoogle.com One patented method describes suspending 7-ACA, a triazine ring, and EDTA in dimethyl carbonate, followed by the addition of a boron trifluoride dimethyl carbonate complex as a catalyst. google.com Another approach utilizes the condensation of 7-ACA with thiotriazinone in an acetonitrile (B52724) solvent system, catalyzed by a boron trifluoride acetonitrile complex. mdpi.com

Potential process-related impurities originating from these synthetic routes can include:

Unreacted Starting Materials: Residual 7-aminocephalosporanic acid (7-ACA) and the triazine ring compound. fda.gov

Reagents and Catalysts: Traces of boron trifluoride complexes or other catalysts used in the reaction. mdpi.comfda.govgoogle.com

Solvents: Residual solvents such as dimethyl carbonate or acetonitrile. mdpi.comgoogle.com A greener synthesis approach has been developed using dimethyl carbonate to replace the more toxic acetonitrile. google.comgoogle.com

By-products: Side reactions can lead to the formation of various unintended molecules. For instance, overacylation or reactions involving impurities in the starting materials can generate new chemical entities.

Degradation-Related Impurities during Storage and Processing

7-Aminoceftriaxone, like many cephalosporins, is susceptible to degradation under various conditions such as exposure to light, heat, and changes in pH. researchgate.netarastirmax.com Degradation can occur during storage of the bulk drug or during subsequent processing steps.

Common degradation pathways for cephalosporins include:

Hydrolysis: The β-lactam ring, a core feature of cephalosporins, is susceptible to hydrolysis, leading to the opening of the ring and loss of antibacterial activity. researchgate.netnih.gov

Epimerization: Changes in the stereochemistry at certain chiral centers can occur, leading to the formation of diastereomers with different biological activities. For instance, epimerization at C-7 has been observed in ceftriaxone (B1232239) degradation. researchgate.net

Polymerization: Under certain conditions, cephalosporin (B10832234) molecules can react with each other to form dimers, trimers, and other polymeric impurities. nih.govfrontiersin.org These are of particular concern due to their potential to induce allergic reactions.

Forced degradation studies are often performed under acidic, alkaline, oxidative, and photolytic conditions to identify potential degradation products and to establish the stability-indicating nature of analytical methods. nih.gov

Identification of By-products and Intermediates as Impurities

During the synthesis of 7-Aminoceftriaxone, various intermediates are formed, and side reactions can lead to the generation of by-products. If not completely removed during purification, these can persist as impurities in the final product.

For example, in the broader context of ceftriaxone synthesis, for which 7-Aminoceftriaxone is an intermediate, several impurities have been identified. researchgate.net These can serve as a reference for potential impurities in 7-Aminoceftriaxone itself. Some of these, such as (E)-Ceftriaxone (Ceftriaxone EP Impurity A), are geometric isomers that can form during synthesis. axios-research.comsimsonpharma.com

Analytical Methodologies for Impurity Detection and Quantification in 7-Aminoceftriaxone (Sodium)

A range of analytical techniques are employed to detect and quantify impurities in 7-Aminoceftriaxone and related cephalosporins. The choice of method depends on the nature of the impurity and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ceftriaxone and its impurities. nih.govunesp.br Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach. nih.govfrontiersin.orgwapcpjournal.org.ng To enhance separation efficiency and reduce analysis time, Ultra-High-Performance Liquid Chromatography (UHPLC) methods have also been developed. rsc.orgresearchgate.net

Key considerations in developing an HPLC or UHPLC method for impurity profiling include:

Column Chemistry: C18 columns are frequently used as the stationary phase. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a buffer and an organic modifier like acetonitrile or methanol. wapcpjournal.org.ngrsc.org The pH of the buffer and the gradient of the organic modifier are critical parameters that are optimized to achieve good separation of all impurities from the main compound. rsc.org

Detection: UV detection is commonly used, with the wavelength selected to provide good sensitivity for both the API and its impurities. wapcpjournal.org.ng

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.govfrontiersin.orgnih.gov LC-MS provides both chromatographic separation and mass spectral data, which can be used to determine the molecular weight and fragmentation pattern of an impurity, aiding in its identification.

Other analytical techniques that may be used include:

Spectroscopy: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize isolated impurities and confirm their structures. nih.govfrontiersin.orgnih.gov

Capillary Electrophoresis (CE): This technique offers an alternative separation mechanism and can be useful for certain types of impurities. nih.govfrontiersin.org

Strategies for Impurity Mitigation and Removal during 7-Aminoceftriaxone (Sodium) Production

Controlling impurities in 7-Aminoceftriaxone requires a multi-faceted approach that begins with the synthesis and continues through purification and storage.

During Synthesis:

Control of Starting Materials: Using high-purity starting materials (7-ACA and the triazine ring compound) is crucial to minimize the introduction of impurities from the outset.

Optimization of Reaction Conditions: Carefully controlling reaction parameters such as temperature, pH, and reaction time can minimize the formation of by-products and degradation products. acs.org For instance, one process for ceftriaxone synthesis from 7-ACT specifies that if the pH rises above 8, the resulting ceftriaxone sodium could dissolve, which is detrimental to the process. researchgate.net

Use of Greener Solvents: The adoption of less toxic and more environmentally friendly solvents, such as the switch from acetonitrile to dimethyl carbonate, can improve the safety and sustainability of the process. google.comgoogle.com

Purification Strategies:

Crystallization: Crystallization is a key step for purifying 7-Aminoceftriaxone. mdpi.com By carefully controlling factors like solvent composition, temperature, and pH, it is possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor. mdpi.com Online monitoring techniques, such as Raman spectroscopy, can be used to control the crystallization process more effectively, leading to a more consistent product quality. mdpi.com

Chromatography: Preparative chromatography can be used to isolate and remove impurities. nih.govfrontiersin.org While highly effective, it can be a costly and time-consuming process for large-scale production.

Adsorption: The use of polymeric nonionic resins has been shown to be effective in removing impurities from cephalosporins. google.com By controlling the pH, impurities can be selectively adsorbed onto the resin, allowing the purified product to be eluted. google.com

Reference Standards and Quality Control Applications for 7-Aminoceftriaxone (Sodium) and its Impurities

Reference standards are highly purified compounds that are used as a benchmark for analytical testing. axios-research.com They are essential for the accurate identification and quantification of the API and its impurities.

Applications of Reference Standards:

Identification: The retention time of a peak in an HPLC chromatogram of a test sample is compared to that of a reference standard to confirm the identity of the compound.

Quantification: Reference standards are used to create calibration curves, which allow for the accurate determination of the concentration of the API and its impurities in a sample.

Method Validation: Reference standards are used to validate analytical methods, demonstrating their accuracy, precision, linearity, and specificity. axios-research.com

Quality Control: In routine quality control testing, reference standards are used to ensure that each batch of 7-Aminoceftriaxone meets the predefined specifications for purity and impurity levels. nih.gov

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the qualification of impurities in new drug substances. fda.gov These guidelines specify thresholds for reporting, identifying, and qualifying impurities based on their potential risk. The availability of well-characterized reference standards for known and potential impurities is crucial for complying with these regulatory requirements.

Emerging Research and Future Directions in 7 Aminoceftriaxone Sodium Chemistry

Development of Novel Synthetic Approaches for Increased Efficiency and Sustainability

The chemical industry is increasingly focused on developing synthetic routes that are not only efficient in terms of yield and cost but also environmentally sustainable. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. For 7-Aminoceftriaxone and related cephalosporin (B10832234) intermediates, research has progressed on several fronts, moving away from traditional methods that often rely on toxic reagents and chlorinated solvents. acs.org

A significant area of development is the use of chemoenzymatic synthesis. These methods leverage the high specificity and selectivity of enzymes to perform complex chemical transformations under mild, aqueous conditions. acs.org For instance, enzymes like penicillin G acylase (PGA) and D-amino acid oxidase are employed in one-pot, multi-step reactions to produce cephalosporin nuclei, eliminating the need for protecting groups and harsh deacylation chemicals. acs.orgresearchgate.net This approach drastically reduces the generation of chemical waste and simplifies downstream processing. acs.org The enzymatic conversion of penicillin G or cephalosporin G to their respective amino-cores (6-APA and 7-ADCA) showcases the power of biocatalysis in producing key β-lactam intermediates. researchgate.net

Another key strategy involves the adoption of "green" solvents and catalysts. Research has demonstrated a novel synthesis for 7-aminoceftriaxone sodium, referred to in patents as 7-ACT, that replaces volatile and toxic acetonitrile (B52724) with dimethyl carbonate, an environmentally benign and economical solvent. google.comgoogle.com This process also utilizes a boron trifluoride-dimethyl carbonate complex as a catalyst, improving operational safety and significantly lowering production costs. google.com Such improvements in the synthesis of the 7-aminoceftriaxone intermediate are crucial as its quality directly impacts the final purity of ceftriaxone (B1232239). google.com An improved process for the subsequent conversion of 7-ACT to ceftriaxone has also been developed, which reduces solvent consumption and simplifies the separation of by-products. researchgate.net

| Parameter | Conventional Chemical Synthesis | Novel Synthetic Approaches (Enzymatic/Green) |

|---|---|---|

| Solvents | Chlorinated solvents, Acetonitrile acs.orggoogle.com | Aqueous media, Dimethyl Carbonate acs.orggoogle.com |

| Catalysts | Boron trifluoride-acetonitrile complex google.com | Enzymes (e.g., Penicillin G Acylase), Boron trifluoride-dimethyl carbonate complex researchgate.netgoogle.com |

| Reaction Conditions | Often require protecting groups and harsh deacylation steps acs.org | Mild temperature and pH, no protecting groups needed acs.org |

| Environmental Impact | Generation of toxic and hazardous waste acs.org | Reduced waste, use of biodegradable materials, increased safety acs.orggoogle.com |

| Efficiency | Multiple steps with intermediate purification often required acs.org | Fewer operational steps, one-pot synthesis possibilities, simplified purification acs.orgresearchgate.net |

Computational Chemistry and Modeling in Reaction Pathway Design for 7-Aminoceftriaxone (Sodium)

Computational chemistry has become an indispensable tool in modern drug design and process development, offering deep insights into reaction mechanisms that are often difficult to probe experimentally. nih.govstackexchange.com By modeling molecules and their interactions, researchers can predict reaction outcomes, identify stable intermediates, and map the minimum energy path from reactants to products, thereby designing more efficient synthetic routes. stackexchange.com

For complex molecules like cephalosporins, a combination of quantum mechanics and molecular mechanics (QM/MM) simulations can be particularly powerful. mdpi.com Research into the interaction of ceftriaxone with penicillin-binding proteins (PBP2) has utilized QM/MM molecular dynamics simulations to reveal the detailed, multi-step reaction mechanism of acylation. mdpi.com These studies show that the reaction for the wild-type enzyme involves three key steps: a nucleophilic attack, the cleavage of the β-lactam ring's C–N bond, and the elimination of a leaving group. mdpi.com The models successfully calculated the energy barriers for each step, identifying the rate-determining step and explaining the molecular basis for antibiotic resistance in mutant strains. mdpi.com

Furthermore, Density Functional Theory (DFT) calculations have been used to investigate the degradation pathways of ceftriaxone, suggesting the structures of various intermediates formed during hydrolysis. researchgate.net The same theoretical principles and computational tools can be applied to the synthesis of 7-aminoceftriaxone, helping to predict potential side reactions, optimize catalyst selection, and design reaction conditions that favor the desired product. By understanding the electronic structure and reactivity of the transition states, chemists can fine-tune the synthetic pathway to maximize yield and purity. stackexchange.com

| Computational Method | Application in Reaction Pathway Design | Example Insights for Cephalosporin Chemistry |

|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reaction mechanisms in large systems (e.g., enzyme catalysis). mdpi.com | Elucidating the multi-step acylation mechanism of ceftriaxone with PBP2, including intermediate stabilization and energy barriers. mdpi.com |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and predicting structures of intermediates and transition states. researchgate.net | Suggesting the structure of degradation intermediates of ceftriaxone, which can inform the stability of the molecule during synthesis. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time to understand conformational changes and solvent effects. srce.hr | Analyzing the dynamic behavior of the enzyme-substrate complex to understand how protein conformation facilitates the chemical reaction. mdpi.com |

| Transition State Theory | Calculating reaction rates based on the energy of the transition state (the maximum energy point on the minimum energy path). stackexchange.com | Predicting how changes in reactant structure or catalyst will affect the speed of the synthesis. |

Advanced Analytical Techniques for Real-time Process Monitoring and Control in 7-Aminoceftriaxone (Sodium) Manufacturing

To ensure consistent quality and improve efficiency in pharmaceutical manufacturing, the industry is increasingly adopting Process Analytical Technology (PAT). adragos-pharma.com PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. adragos-pharma.comdtu.dk This approach shifts from testing quality at the end of a process to building quality in from the start.

For the manufacturing of 7-Aminoceftriaxone (referred to as 7-ACT), advanced spectroscopic techniques are being implemented for real-time monitoring and control. researchgate.netresearchgate.netmdpi.com Online Raman spectroscopy has proven to be a powerful PAT tool for monitoring both the synthesis and crystallization stages of 7-ACT production. researchgate.netmdpi.com During the synthesis, which involves the reaction of 7-Aminocephalosporanic acid (7-ACA) with thiotriazinone, Raman spectroscopy can track the reaction's progress by observing changes in the characteristic peaks of the reactants and the product. mdpi.com For example, the peak for the reactant thiotriazinone at 1697 cm⁻¹ decreases over time, while the peak for the product 7-ACT at 988 cm⁻¹ intensifies, indicating product formation. mdpi.com This real-time data allows operators to determine the precise moment of reaction completion, potentially shortening batch times and improving throughput. mdpi.com

In the subsequent crystallization step, Raman monitoring can determine the optimal point to initiate crystal growth, leading to a more consistent crystal size distribution and higher product quality. researchgate.net This has been shown to reduce the variation in the weight and water content of the final 7-ACT product by five-fold compared to manual control. researchgate.net Other techniques, such as Near-Infrared (NIR) spectroscopy, are also valuable PAT tools for the rapid quality assessment of the final ceftriaxone product, capable of detecting intra-lot variability that may indicate inconsistencies in the manufacturing process. nih.gov

| Compound | Characteristic Raman Peak (cm⁻¹) | Significance in Real-time Monitoring |

|---|---|---|

| Thiotriazinone (Reactant) | 1697 | Peak intensity decreases as the reactant is consumed during the synthesis reaction. mdpi.com |

| 7-Aminoceftriaxone (7-ACT) (Product) | 988 | Peak intensity increases as the product is formed, indicating the progression of the synthesis. mdpi.com |

| Acetonitrile (Solvent) | 914 | Used as a reference peak and to monitor changes in the solution during the crystallization process. researchgate.netresearchgate.net |

| 7-ACT Crystal | 504 | The appearance and change in intensity of this peak signal the onset and progression of crystal growth during crystallization. researchgate.netresearchgate.net |

Exploration of Novel Derivatives of 7-Aminoceftriaxone (Sodium) for Further Chemical Transformations

The core structure of 7-Aminoceftriaxone serves as a versatile scaffold for the creation of novel compounds through further chemical transformations. The exploration of new derivatives is a cornerstone of medicinal chemistry, aiming to generate analogues with modified properties.

One direct approach involves the chemical derivatization of the final ceftriaxone molecule, which is synthesized from the 7-amino intermediate. A study details the synthesis of new ceftriaxone derivatives by modifying its 2-aminothiazolyl group. uobaghdad.edu.iq In this method, ceftriaxone is first reacted with chloroacetyl chloride to form an α-chloroamide intermediate. This intermediate then acts as a substrate for a nucleophilic substitution (SN2) reaction with a variety of aliphatic and aromatic amines, creating a new C-N bond and yielding a series of novel amide derivatives. uobaghdad.edu.iq

An alternative and powerful strategy is to modify the precursors before they are incorporated into the final structure. Research has demonstrated a biocatalytic method for the selective bromination of 2-aminothiazole (B372263) precursors, which are key building blocks for third-generation cephalosporins. acs.org This enzymatic bromination creates a reactive handle on the thiazole (B1198619) ring. The resulting brominated intermediate can then participate in further chemical transformations, such as palladium-catalyzed Suzuki-Mura cross-coupling reactions, to install various aryl groups. acs.org This chemoenzymatic approach allows for the creation of a diverse library of cephalosporin analogues under mild, aqueous conditions, opening up new avenues for exploring structure-activity relationships. acs.org These examples highlight the chemical versatility of the core structures related to 7-aminoceftriaxone, enabling the synthesis of a wide range of new chemical entities.

| Derivative Type | Starting Material/Intermediate | Chemical Transformation Method | Example Reaction |

|---|---|---|---|

| N-Alkylated Amides | Ceftriaxone | Acylation followed by Nucleophilic Substitution (SN2) | Reaction of ceftriaxone with chloroacetyl chloride, then with various amines. uobaghdad.edu.iq |

| Arylated Thiazoles | 2-Aminothiazole Precursor | Enzymatic Halogenation followed by Cross-Coupling | Enzymatic bromination of the thiazole ring followed by Suzuki-Miyaura cross-coupling. acs.org |

| Protected Intermediates | 7-amino-3-[...]-3-cephem-4-carboxylic acid | Silylation | Reaction with silylating agents like N,O-bis-(trimethylsilyl)acetamide (BSA) to protect reactive groups during synthesis. google.com |

| Chloroacetamido Derivatives | 7-Aminoceftriaxone (7-ACT) | Amide Bond Formation | Condensation with 2-(2-chloroacetamido-4-thiazolyl)-2-syn-methoxyiminoacetyl chloride. wipo.int |

Q & A

Q. What analytical techniques are essential for confirming the identity and purity of 7-aminoceftriaxone sodium in experimental settings?

To confirm identity, use a combination of nuclear magnetic resonance (NMR) for structural elucidation (focusing on δ values for the triazine ring and β-lactam protons) and high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile, 85:15) to assess purity ≥95% . Mass spectrometry (MS) with electrospray ionization (ESI) is critical for verifying the molecular ion peak at m/z 444.46 (C15H18N5O7S2Na<sup>+</sup>) . Cross-reference spectral data with peer-reviewed databases to resolve ambiguities in structural assignments .

Q. How should researchers design stability studies for 7-aminoceftriaxone sodium under varying pH and temperature conditions?

Adopt an accelerated stability protocol per ICH guidelines:

- Prepare solutions at pH 3.0 (HCl), 7.4 (phosphate buffer), and 9.0 (borate buffer).

- Store samples at 25°C, 40°C, and 60°C for 0–90 days.

- Monitor degradation via HPLC at 254 nm, quantifying residual drug and identifying degradation products (e.g., β-lactam ring hydrolysis) .

- Use Arrhenius plots to predict shelf life under standard conditions .

Advanced Research Questions

Q. How can contradictions in reported antibacterial activity data for 7-aminoceftriaxone sodium be systematically analyzed?

Apply meta-analysis principles to reconcile discrepancies:

- Collect datasets from studies using standardized MIC (minimum inhibitory concentration) assays (e.g., broth microdilution against E. coli ATCC 25922 and S. aureus ATCC 29213).

- Stratify data by variables: inoculum size (10<sup>5</sup>–10<sup>7</sup> CFU/mL), incubation time (16–24 hr), and buffer composition .

- Use Cochrane risk-of-bias tool to assess methodological rigor, excluding studies with inadequate controls or unvalidated endpoints .

- Perform multivariate regression to isolate confounding factors (e.g., solvent effects from DMSO) .

Q. What strategies optimize the synthetic yield of 7-aminoceftriaxone sodium while minimizing β-lactam ring degradation?

Modify the semisynthetic pathway from ceftriaxone:

- Replace harsh acylating agents with N-hydroxysuccinimide esters to reduce side reactions.

- Monitor reaction progress via FT-IR for C=O stretching (1765 cm<sup>−1</sup>, β-lactam) and UV-Vis at 260 nm (triazine absorption) .

- Optimize pH (6.5–7.0) and temperature (4–10°C) during the deprotection step to preserve ring integrity .

- Validate purity with X-ray crystallography to confirm stereochemical fidelity .

Q. How can computational modeling predict the interaction of 7-aminoceftriaxone sodium with penicillin-binding proteins (PBPs)?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Model the β-lactam core and triazine side chain against PBP3 (PDB ID: 3PBO).

- Calculate binding energies (ΔG) and hydrogen-bonding patterns with catalytic Ser<sup>298</sup> and Lys<sup>315</sup> residues .

- Validate predictions with in vitro binding assays using fluorescence quenching or surface plasmon resonance (SPR) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.